molecular formula C8H13NO3 B063658 Ethyl N-pent-4-enoylcarbamate CAS No. 188193-23-9

Ethyl N-pent-4-enoylcarbamate

Cat. No. B063658
M. Wt: 171.19 g/mol
InChI Key: FZMMSZKWORMUHX-UHFFFAOYSA-N
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Description

Ethyl N-pent-4-enoylcarbamate, also known as EPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPC belongs to the class of carbamate derivatives and is synthesized through a simple and efficient method.

Scientific Research Applications

Ethyl N-pent-4-enoylcarbamate has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of Ethyl N-pent-4-enoylcarbamate is in the field of organic synthesis. Ethyl N-pent-4-enoylcarbamate can be used as a versatile building block for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Ethyl N-pent-4-enoylcarbamate has also been studied for its potential applications in drug discovery and development. Ethyl N-pent-4-enoylcarbamate derivatives have shown promising results as antitumor, antiviral, and antimicrobial agents.

Mechanism Of Action

The mechanism of action of Ethyl N-pent-4-enoylcarbamate and its derivatives is not fully understood. However, studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to interact with DNA, leading to DNA damage and apoptosis.

Biochemical And Physiological Effects

Ethyl N-pent-4-enoylcarbamate and its derivatives have been shown to have various biochemical and physiological effects. Studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the growth of cancer cells and induce apoptosis. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to have anti-inflammatory and antioxidant properties. Ethyl N-pent-4-enoylcarbamate derivatives have also been studied for their potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ethyl N-pent-4-enoylcarbamate has several advantages for lab experiments. Ethyl N-pent-4-enoylcarbamate is easy to synthesize and can be obtained in high yields. Ethyl N-pent-4-enoylcarbamate is also stable under various conditions and can be stored for long periods. However, Ethyl N-pent-4-enoylcarbamate has some limitations for lab experiments. Ethyl N-pent-4-enoylcarbamate is not soluble in water, which limits its applications in aqueous systems. Ethyl N-pent-4-enoylcarbamate is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the study of Ethyl N-pent-4-enoylcarbamate and its derivatives. One of the most significant future directions is the development of Ethyl N-pent-4-enoylcarbamate derivatives with improved bioactivity and selectivity. Ethyl N-pent-4-enoylcarbamate derivatives can be modified to improve their pharmacokinetic properties, including solubility, stability, and bioavailability. Ethyl N-pent-4-enoylcarbamate derivatives can also be modified to target specific enzymes or receptors, leading to improved selectivity and reduced side effects. Another future direction is the study of Ethyl N-pent-4-enoylcarbamate and its derivatives in combination with other drugs or therapies. Ethyl N-pent-4-enoylcarbamate derivatives can be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.

Synthesis Methods

Ethyl N-pent-4-enoylcarbamate can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of triethylamine. The reaction yields Ethyl N-pent-4-enoylcarbamate as a white crystalline solid with a high yield.

properties

CAS RN

188193-23-9

Product Name

Ethyl N-pent-4-enoylcarbamate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl N-pent-4-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11)

InChI Key

FZMMSZKWORMUHX-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)CCC=C

Canonical SMILES

CCOC(=O)NC(=O)CCC=C

synonyms

Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI)

Origin of Product

United States

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